Tetranor-PGE1

Catalog No.
S619194
CAS No.
23923-84-4
M.F
C16H26O5
M. Wt
298.37 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetranor-PGE1

CAS Number

23923-84-4

Product Name

Tetranor-PGE1

IUPAC Name

3-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]propanoic acid

Molecular Formula

C16H26O5

Molecular Weight

298.37 g/mol

InChI

InChI=1S/C16H26O5/c1-2-3-4-5-11(17)6-7-12-13(8-9-16(20)21)15(19)10-14(12)18/h6-7,11-14,17-18H,2-5,8-10H2,1H3,(H,20,21)/b7-6+/t11-,12+,13+,14+/m0/s1

InChI Key

FPTFFTMXBKQFKC-JZKKULJYSA-N

SMILES

CCCCCC(C=CC1C(CC(=O)C1CCC(=O)O)O)O

Synonyms

tetranor-PGE1, tetranorprostaglandin E1

Canonical SMILES

CCCCCC(C=CC1C(CC(=O)C1CCC(=O)O)O)O

Isomeric SMILES

CCCCC[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CCC(=O)O)O)O

Tetranor-Prostaglandin E1 is a synthetic compound derived from Prostaglandin E1, a naturally occurring lipid mediator involved in various physiological processes. This compound is notable for its role as a urinary metabolite of Prostaglandin E1 and Prostaglandin E2, resulting from β-oxidation processes in the body. Tetranor-Prostaglandin E1 is characterized by its unique structure, which includes a cyclopentane ring and multiple functional groups that contribute to its biological activity and chemical reactivity .

: Various synthetic strategies have been explored, including Heck coupling and cuprate conjugate addition, to introduce specific modifications and isotopically labeled side chains for research purposes .
  • Purification: Following synthesis, purification steps are essential to isolate Tetranor-Prostaglandin E1 from by-products and unreacted materials.
  • Tetranor-Prostaglandin E1 exhibits significant biological activities, largely attributed to its structural similarities with other prostaglandins. Its primary functions include:

    • Regulation of Inflammation: As a metabolite of Prostaglandin E1, it plays a role in modulating inflammatory responses in the body .
    • Vasodilation: Similar to its parent compounds, Tetranor-Prostaglandin E1 may influence vascular tone and blood flow, making it relevant in studies related to cardiovascular health .
    • Potential Therapeutic Uses: Research indicates potential applications in treating conditions such as pulmonary arterial hypertension and erectile dysfunction, where modulation of prostaglandin pathways is beneficial .

    The synthesis of Tetranor-Prostaglandin E1 typically involves several steps:

    • Starting Material: The process often begins with readily available precursors like Prostaglandin E1 or Prostaglandin E2.
    • β-Oxidation: The primary method for synthesizing Tetranor-Prostaglandin E1 involves β-oxidation, which cleaves the ω-side chain of the prostaglandin molecule .

    Tetranor-Prostaglandin E1 has diverse applications across several fields:

    • Pharmaceutical Research: Used as a model compound for studying prostaglandin analogs and their biological effects .
    • Clinical Diagnostics: Its metabolites are employed as biomarkers in urine tests to assess prostaglandin metabolism in various diseases .
    • Drug Development: Investigated for potential therapeutic roles in conditions influenced by prostaglandins, such as inflammation and vascular disorders .

    Studies on Tetranor-Prostaglandin E1 interactions reveal its potential effects on various biological systems. It has been shown to interact with specific receptors involved in inflammatory pathways and vascular regulation. These interactions suggest that Tetranor-Prostaglandin E1 could influence cellular signaling mechanisms similar to those of its parent compounds .

    Tetranor-Prostaglandin E1 shares structural and functional characteristics with several other compounds. Below is a comparison highlighting its uniqueness:

    Compound NameStructure SimilarityBiological ActivityUnique Features
    Prostaglandin E1HighVasodilation, inflammationNaturally occurring lipid mediator
    Prostaglandin E2HighInflammatory response modulationMore potent than Prostaglandin E1 in some cases
    16-Phenyl Tetranor-PGE1ModerateSimilar biological effectsEnhanced stability due to phenyl substitution
    7α, 11-Dihydroxy-5-keto-tetranorprost-9-enoic acidModerateMetabolite of PGE2Specific metabolic pathway involvement

    Tetranor-Prostaglandin E1's unique position as a metabolite allows it to serve both as a marker for prostaglandin metabolism and as a subject of pharmacological research aimed at understanding prostaglandins' roles in health and disease. Its synthesis methods also distinguish it from other compounds by emphasizing the importance of metabolic pathways in drug development and clinical diagnostics .

    Molecular Structure and Stereochemistry

    The molecular architecture of Tetranor-Prostaglandin E1 exhibits a complex three-dimensional arrangement characterized by specific stereochemical configurations [1] [4]. The compound possesses a molecular weight of 298.4 grams per mole with an exact mass of 298.178025 daltons [3] [4]. The structural framework centers around a cyclopentane ring system bearing multiple chiral centers that define its biological activity and chemical properties [4].

    Table 1: Fundamental Structural Properties of Tetranor-Prostaglandin E1

    PropertyValueReference
    Molecular FormulaC16H26O5 [3] [4]
    IUPAC Name(1R,2R,3R)-3-hydroxy-2-[(1E,3S)-3-hydroxy-1-octen-1-yl]-5-oxocyclopentanepropanoic acid [4]
    Molecular Weight298.4 g/mol [3] [4]
    Exact Mass298.178025 Da [3]
    InChI KeyFPTFFTMXBKQFKC-JZKKULJYSA-N [3] [4]
    Heavy Atoms21 [3]
    Chiral CentersMultiple (R,R,R,S configurations) [4]

    The stereochemical configuration of Tetranor-Prostaglandin E1 follows the absolute configuration pattern observed in naturally occurring prostaglandins [1] [7]. The compound exhibits specific stereochemistry at positions C-11 (R configuration) and C-15 (S configuration), which are critical for its biological recognition and metabolic pathways [3]. The presence of a trans double bond between carbon atoms creates additional geometric constraints that influence the overall molecular conformation [4].

    The canonical SMILES representation (CCCCCC@@HO) demonstrates the precise stereochemical arrangement, with multiple stereogenic centers designated by the @@ notation indicating specific three-dimensional orientations [4] [6]. The cyclopentane ring adopts a specific conformation that positions the hydroxyl groups and ketone functionality in optimal spatial arrangements for intermolecular interactions [4].

    Isotopic Variants and Synthetic Derivatives

    Research into Tetranor-Prostaglandin E1 has yielded several isotopically labeled variants and synthetic derivatives that serve specialized analytical and research purposes [8] [12]. The development of deuterium-labeled analogs has proven particularly valuable for mass spectrometric quantification studies [12] [14].

    Table 2: Isotopic Variants and Synthetic Derivatives of Tetranor-Prostaglandin E1

    Variant/DerivativeFormulaCAS NumberApplications
    Tetranor-Prostaglandin E1C16H26O523923-84-4Biological standard, research
    Tetranor-Prostaglandin E Metabolite-d6C16H18O7D61240398-16-6Internal standard for mass spectrometry
    11-Deoxy-16-phenoxy-17,18,19,20-tetranor-Prostaglandin E1C22H30O5Multiple variantsSynthetic analog research
    Tetranor-Prostaglandin E1 methyl esterVariableNot specifiedSynthetic intermediate

    The deuterium-labeled variant, specifically Tetranor-Prostaglandin E Metabolite-d6, incorporates six deuterium atoms at positions 17, 17', 18, 18', 19, and 19, achieving greater than 99% deuterium incorporation with less than 1% unlabeled material [12] [14]. This isotopic labeling strategy enables precise quantification through stable isotope dilution mass spectrometry techniques [14].

    Synthetic methodologies for producing Tetranor-Prostaglandin E1 have been developed that incorporate late-stage isotopic labeling, allowing for efficient preparation of labeled standards [8] [11]. The synthesis involves multiple stereoselective transformations that preserve the critical stereochemical features while enabling incorporation of isotopic labels at specific positions [8]. Advanced synthetic routes utilize palladium-catalyzed cross-coupling reactions and other modern organic transformations to construct the complex molecular framework [11].

    The 16-phenoxy derivatives represent a significant class of synthetic analogs, including compounds such as 11-deoxy-16-phenoxy-17,18,19,20-tetranor-Prostaglandin E1, which have been developed for pharmacological research [1] [7]. These derivatives maintain the core cyclopentane structure while incorporating aromatic substituents that modify the compound's physicochemical properties [7].

    Stability, Degradation, and Reactivity

    The stability profile of Tetranor-Prostaglandin E1 exhibits significant temperature and solvent dependence, requiring careful consideration for storage and handling protocols [15] [17]. Under standard storage conditions at -20°C, the compound maintains stability for at least one year when stored in appropriate organic solvents [15].

    Table 3: Stability and Solubility Characteristics of Tetranor-Prostaglandin E1

    Condition/SolventStability/SolubilityStorage Recommendations
    Dimethyl formamide~100 mg/mlPurge with inert gas, use immediately
    Dimethyl sulfoxide~100 mg/mlNot stable in solution, use immediately
    Ethanol~100 mg/mlPurge with inert gas before use
    Phosphate buffered saline (pH 7.2)~5 mg/mlPrepare fresh daily
    Storage at -80°C≥6 monthsRecommended for long-term storage
    Aqueous solutionsLimited stabilityUse within 12 hours, store on ice

    The compound demonstrates enhanced stability in organic solvents compared to aqueous environments [15] [17]. In aqueous solutions, particularly at physiological pH, Tetranor-Prostaglandin E1 undergoes gradual degradation, necessitating preparation of fresh solutions daily [15] [17]. The degradation pathways in aqueous media involve hydrolysis reactions and oxidative processes that can compromise the integrity of both the carboxylic acid functionality and the hydroxyl groups [17].

    Reactivity studies indicate that Tetranor-Prostaglandin E1 participates in typical organic reactions associated with its functional groups [15] [25]. The ketone functionality exhibits standard carbonyl reactivity, including reduction reactions that can convert the compound to corresponding alcohol derivatives [7] [25]. The carboxylic acid group readily forms ester derivatives under appropriate conditions, facilitating synthetic modifications and derivatization for analytical purposes [25].

    Temperature sensitivity represents a critical consideration for handling protocols [15] [19]. Elevated temperatures accelerate degradation processes, particularly in the presence of light and oxygen [15]. The compound's thermal stability profile indicates significant decomposition above ambient temperatures, making controlled storage environments essential for maintaining chemical integrity [19].

    The reactivity profile also encompasses interactions with common analytical reagents used in mass spectrometry and chromatographic analyses [17] [23]. The compound readily forms various adduct ions in mass spectrometric analyses, including sodium, potassium, and ammonium adducts, which facilitate detection and quantification [4]. These ionization characteristics have been systematically characterized to optimize analytical methodologies [23].

    XLogP3

    1.2

    Hydrogen Bond Acceptor Count

    5

    Hydrogen Bond Donor Count

    3

    Exact Mass

    298.17802393 g/mol

    Monoisotopic Mass

    298.17802393 g/mol

    Heavy Atom Count

    21

    Wikipedia

    Tetranor-PGE1

    Use Classification

    Fatty Acyls [FA] -> Eicosanoids [FA03] -> Prostaglandins [FA0301]

    Dates

    Last modified: 04-14-2024

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